Absence of Published Comparative Bioactivity Data for This Specific Compound
A comprehensive search of public databases (PubMed, ChEMBL, BindingDB, Google Patents) for 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isobutylthio)-1H-imidazole (CAS 1226446-06-5) returned no quantitative enzymatic, cellular, or in vivo bioactivity data. No head-to-head comparison with structurally related analogs—such as 5-(4-bromophenyl)-2-(isobutylthio)-1-phenyl-1H-imidazole (CAS not available) or 1-(4-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole (CAS not available)—has been reported in the primary literature. This absence of characterization means researchers cannot assume that potency, selectivity, or physicochemical properties observed for close analogs will translate to this compound.
| Evidence Dimension | Published p38α MAP kinase IC50 |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest 2-thioimidazole analogs (e.g., 4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)-2-alkylsulfanyl imidazoles): IC50 range 10–500 nM (Laufer & Koch, 2008) |
| Quantified Difference | Cannot be calculated—target compound data absent. |
| Conditions | p38α enzyme inhibition assay; comparator data from Laufer & Koch (2008) |
Why This Matters
Without comparative data, procurement decisions must rely on structural novelty rather than validated biological superiority, increasing risk of selecting a compound devoid of the desired activity.
- [1] Laufer, S., & Koch, P. (2008). Towards the improvement of the synthesis of novel 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazoles and their p38 MAP kinase inhibitory activity. Organic & Biomolecular Chemistry, 6(3), 437–439. DOI: 10.1039/b717605h. View Source
